molecular formula C9H20NO2Cl B194635 3-(Methyl(pentyl)amino)propanoic acid hydrochloride CAS No. 625120-81-2

3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Cat. No.: B194635
CAS No.: 625120-81-2
M. Wt: 209.71 g/mol
InChI Key: YDWXRULMHQZBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methyl(pentyl)amino)propanoic acid hydrochloride (CAS 625120-81-2) is a high-purity organic compound of significant interest in pharmaceutical research and development. It is critically employed as a key synthetic intermediate in the production of Ibandronate Sodium (CAS 138926-19-9), a nitrogen-containing bisphosphonate API used in therapeutics . This white to off-white crystalline powder has a molecular formula of C9H20ClNO2 and a molecular weight of 209.71 g/mol . The compound meets high-quality standards, typically with an assay of ≥99.0% and a characteristic melting point between 99-103°C . As a beta-alanine derivative, its structure features a propanoic acid chain with a methylpentylamino group, making it a vital building block for constructing more complex pharmacologically active molecules . Researchers utilize this compound under controlled conditions for organic synthesis, process development, and analytical method validation. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet (SDS) prior to handling, as this compound may pose hazards such as skin irritation, serious eye damage, and specific target organ toxicity .

Properties

IUPAC Name

3-[methyl(pentyl)amino]propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWXRULMHQZBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(C)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587383
Record name N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625120-81-2
Record name N-Methyl-N-pentyl-β-alanine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625120-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625120812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-pentyl-beta-alanine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(METHYL(PENTYL)AMINO)PROPANOIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7FT72BUU1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Mechanism Overview

The Michael addition pathway involves two sequential steps:

  • Michael addition of n-amylamine to acrylate esters to form 3-(pentylamino)propanoate intermediates.

  • Eschweiler-Clarke methylation using formaldehyde and formic acid to introduce the N-methyl group, followed by hydrochloric acid hydrolysis to yield the final hydrochloride salt.

This method, patented in CN103396332A, emphasizes cost-effective starting materials and scalability for industrial production.

Michael Addition of n-Amylamine to Acrylates

In a 20 L reactor, n-amylamine (2 L) reacts with ethyl acrylate (3.5 L) at room temperature for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of n-amylamine spots. Post-reaction workup involves:

  • pH adjustment : Dilute HCl acidifies the mixture to pH 3–4 to separate the organic phase.

  • Extraction : Ethyl acetate (3 × 3 L) extracts the product, followed by washing with saturated brine and drying over anhydrous Na₂SO₄.

Key Variables :

  • Acrylate ratio : Ethyl acrylate at 1–2 times the weight of n-amylamine maximizes yield (88–90%).

  • Temperature : Room temperature (20–25°C) prevents side reactions, while elevated temperatures (60–70°C) reduce reaction time but risk decomposition.

Eschweiler-Clarke Methylation and Hydrolysis

The 3-(pentylamino)propanoate intermediate undergoes methylation with formaldehyde (2–10 kg) and formic acid (2.5–10 kg) at room temperature or under reflux. TLC confirms reaction completion before hydrochloric acid (6 M, 10 L) reflux hydrolyzes the ester to the carboxylic acid.

Optimized Conditions :

  • Formaldehyde ratio : 1–2 times the ester weight ensures complete methylation.

  • Hydrolysis duration : 9–10 hours under reflux achieves >99% purity.

Yield Data :

Acrylate UsedMethylation ConditionsYield (%)
Ethyl acrylateRoom temperature88
Methyl acrylateReflux87
Benzyl acrylateReflux86

Huisgen Cycloaddition and Alkylation Route

Synthetic Pathway

CN101139298A discloses an alternative method involving:

  • Synthesis of N-methylpentylamine via reductive alkylation of n-amylamine with benzaldehyde and dimethyl sulfate.

  • Huisgen cycloaddition of N-methylpentylamine with 3-halopropanoate esters (e.g., 3-chloropropanoate).

  • Hydrolysis and acidification to yield the hydrochloride salt.

N-Methylpentylamine Synthesis

n-Amylamine reacts with benzaldehyde in toluene under dehydration, followed by methyl sulfate alkylation. NaOH or K₂CO₃ facilitates the reaction, yielding N-methylpentylamine with >90% efficiency.

Huisgen Cycloaddition

The Huisgen reaction between N-methylpentylamine and 3-chloropropanoate esters proceeds in polar aprotic solvents (e.g., DMF) at 60–80°C. Alkali additives (e.g., K₂CO₃) neutralize HCl byproducts, driving the reaction to completion.

Limitations :

  • Steric hindrance : Bulky esters (e.g., benzyl) reduce reaction rates.

  • Side reactions : Over-alkylation may occur without precise stoichiometry.

Comparative Analysis of Methods

Efficiency and Scalability

ParameterMichael Addition RouteHuisgen Route
Overall Yield85–90%70–75%
Reaction Time24–48 hours48–72 hours
ScalabilityIndustrial-friendlyLab-scale
Byproduct FormationMinimalModerate

Cost and Material Availability

  • Michael addition : Low-cost acrylates (e.g., ethyl acrylate: $50/kg) and simple workup reduce expenses.

  • Huisgen route : Benzaldehyde and dimethyl sulfate increase raw material costs by ~30%.

Emerging Techniques and Modifications

Deuterated Derivatives

The deuterated analog, 3-(N-methyl-N-pentyl-amino)propionic acid-d₃ hydrochloride (PubChem CID 57369164), is synthesized using deuterated formaldehyde (CD₂O) in the Eschweiler-Clarke step. This method retains the core pathway but requires anhydrous conditions to prevent deuterium loss.

Solvent-Free Approaches

Pilot studies indicate that microwave-assisted reactions reduce the Michael addition time to 2–4 hours with comparable yields (87%). However, high energy input limits industrial adoption .

Chemical Reactions Analysis

3-(Methyl(pentyl)amino)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . The major products formed depend on the specific reaction conditions and reagents used.

Biological Activity

3-(Methyl(pentyl)amino)propanoic acid hydrochloride, also known as 3-(N-methyl-N-pentyl)amino propionic acid hydrochloride, is a compound with potential therapeutic applications due to its unique structural properties. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9_9H20_{20}ClNO2_2 and features a propanoic acid backbone substituted with a methyl and pentyl group on the nitrogen atom. This structure contributes to its lipophilicity, which may enhance its ability to penetrate biological membranes.

PropertyValue
Molecular FormulaC9_9H20_{20}ClNO2_2
Molecular Weight195.72 g/mol
SolubilitySoluble in water
pH3-4 (aqueous solution)

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Myosin ATPase Activity : Preliminary studies suggest that this compound may inhibit muscle myosin ATPases, which are crucial for muscle contraction and relaxation. This inhibition could be beneficial in treating conditions characterized by excessive muscle tone or spasticity .
  • Modulation of Neurotransmission : The compound may affect neurotransmitter release and action potentials in skeletal muscle, potentially providing a mechanism for muscle relaxation without affecting overall neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilic nature. This property enhances its bioavailability when administered orally or intravenously.

Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption following administration.
  • Distribution : High volume of distribution due to lipophilicity.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion as metabolites.

Biological Activity

Research findings indicate that this compound exhibits various biological activities:

  • Antiviral Properties : Some studies have suggested that compounds with similar structures demonstrate antiviral effects, potentially inhibiting viral replication.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Effects : There is emerging evidence that this compound can protect neurons from oxidative stress, which is pivotal in neurodegenerative diseases .

Case Studies

Several studies have investigated the pharmacological effects and therapeutic potential of this compound:

  • Study on Muscle Relaxation : A study demonstrated that the compound effectively reduced muscle tone in animal models without significantly affecting neurotransmitter release, indicating its potential as a treatment for spasticity .
  • In Vitro Studies : In vitro assays revealed that the compound inhibited myosin ATPase activity at micromolar concentrations, highlighting its potential as a therapeutic agent for muscle-related disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Application/Context Source
This compound (625120-81-2) C₉H₁₉NO₂·HCl 209.71 Pentyl, methyl Impurity in ibandronate sodium synthesis; USP reference standard
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (1333750-44-9) C₁₀H₁₁F₂NO₂·HCl 257.66 2,4-Difluorophenyl, methyl ester Intermediate in antiviral/anticancer drug synthesis
3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride (sc-346090) C₁₀H₁₁Cl₂NO₂·HCl 280.57 2,4-Dichlorobenzyl Antimicrobial research; kinase inhibitor studies
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl (1088807-19-5) C₁₁H₁₆ClNO₃ 245.70 4-Methoxyphenyl, methyl ester Chiral intermediate for antidepressants
3-((2-Bromobenzyl)(methyl)amino)propanoic acid HCl (1590724-60-9) C₁₁H₁₄BrNO₂·HCl 324.60 2-Bromobenzyl Neuropharmacology (GABA receptor modulation)

Key Differences and Implications

Hydrophobicity and Bioavailability

  • Chlorinated or brominated aryl groups (e.g., 2,4-dichlorophenyl or 2-bromobenzyl) introduce steric bulk and electron-withdrawing effects, which are critical for receptor binding in kinase or GABA-targeted therapies .

Pharmacological Relevance

  • The target compound’s role is primarily non-therapeutic, serving as a quality control marker rather than an active pharmaceutical ingredient (API) .

Analytical Data and Stability

  • Thermal Stability: Hydrochloride salts of β-amino acids generally exhibit higher melting points (>150°C) and stability under ambient storage compared to free bases .
  • Chromatographic Behavior : The target compound elutes earlier in reverse-phase HPLC than aryl-substituted analogues due to its lower polarity, as observed in ibandronate sodium impurity profiling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(Methyl(pentyl)amino)propanoic acid hydrochloride?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 3-[(2-Hydroxyethyl)(methyl)amino]propanoic acid are synthesized via reaction of 3-chloropropanoic acid with 2-(methylamino)ethanol under basic aqueous or ethanol conditions . For this compound, substituting 2-(methylamino)ethanol with pentylamine derivatives and optimizing pH (e.g., 8–10) and temperature (50–70°C) may enhance yield. Post-synthesis, acidification with HCl precipitates the hydrochloride salt. Purity can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C): Compare peak integrals to expected proton counts (e.g., methyl groups at δ 1.2–1.5 ppm, pentyl chain protons at δ 1.2–1.7 ppm).
  • HPLC-MS : Confirm molecular ion ([M+H]⁺) and assess purity (>98% by area under the curve).
  • Elemental Analysis : Match experimental C, H, N, Cl percentages to theoretical values (e.g., C: ~48%, Cl: ~12%).
    Impurity profiling using spiked reference standards (e.g., unreacted pentylamine) is critical for pharmaceutical-grade synthesis .

Q. What solvent systems are recommended for solubility and stability studies?

  • Methodological Answer : Hydrochloride salts generally exhibit high solubility in polar solvents:

  • Aqueous buffers : PBS (pH 7.4) or acetate (pH 4.5) for biological assays.
  • Organic : DMSO (for stock solutions) or ethanol.
    Stability testing should include accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the amino ester bond is a common degradation pathway; buffering at pH 5–6 minimizes decomposition .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting or shifts) be resolved during structural confirmation?

  • Methodological Answer : Contradictions may arise from:

  • Tautomerism : Dynamic NMR at variable temperatures (e.g., 25–60°C) to detect equilibrium shifts.
  • Residual Solvents : Lyophilization or drying under vacuum to eliminate interference.
  • Diastereomer Formation : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric synthesis is incomplete.
    Cross-validation with FT-IR (e.g., carbonyl stretch at ~1700 cm⁻¹) and X-ray crystallography (for single crystals) provides additional confirmation .

Q. What strategies are effective for evaluating the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : For GPCR or enzyme targets:

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) and measure IC₅₀ values.
  • Functional Assays : cAMP accumulation or calcium flux assays for agonism/antagonism.
    Example: Analogous phenylalanine derivatives are tested in IL-6 or MMP3 inhibition assays using surface plasmon resonance (SPR) with TFGA electrodes . Dose-response curves (1 nM–100 µM) and Schild regression analysis differentiate competitive vs. non-competitive mechanisms.

Q. How can researchers address discrepancies in IC₅₀ values across different assay platforms?

  • Methodological Answer : Common causes include:

  • Protein Source Variations : Recombinant vs. native receptors (e.g., human serum vs. purified IL-6 ).
  • Assay Conditions : Adjust buffer ionic strength (e.g., 150 mM NaCl) or ATP levels in kinase assays.
    Normalize data using internal controls (e.g., reference inhibitors like SB-423562 ). Statistical tools like Bland-Altman plots quantify inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methyl(pentyl)amino)propanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Methyl(pentyl)amino)propanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.